molecular formula C11H14N2O2 B1386108 N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine CAS No. 1152957-06-6

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine

Cat. No.: B1386108
CAS No.: 1152957-06-6
M. Wt: 206.24 g/mol
InChI Key: HWUHBZSQZDCUDJ-UHFFFAOYSA-N
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Description

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 4-methyl-3-nitrophenyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine typically involves the reaction of 4-methyl-3-nitrobenzyl chloride with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding studies.

    Medicine: Research involving this compound includes exploring its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor binding .

Comparison with Similar Compounds

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-2-3-9(6-11(8)13(14)15)7-12-10-4-5-10/h2-3,6,10,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHBZSQZDCUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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